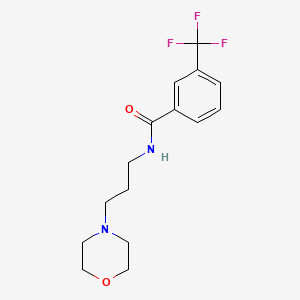

N-(3-Morpholinopropyl)-3-(trifluoromethyl)benzamide

Description

Properties

Molecular Formula |

C15H19F3N2O2 |

|---|---|

Molecular Weight |

316.32 g/mol |

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C15H19F3N2O2/c16-15(17,18)13-4-1-3-12(11-13)14(21)19-5-2-6-20-7-9-22-10-8-20/h1,3-4,11H,2,5-10H2,(H,19,21) |

InChI Key |

ITTWDAPRZKRLHA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves reacting 3-(trifluoromethyl)benzoyl chloride with 3-morpholinopropylamine in an inert solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions. Triethylamine (TEA) is typically added to neutralize HCl generated during the reaction.

Procedure:

-

Dissolve 3-morpholinopropylamine (1.2 equiv) in anhydrous dichloromethane.

-

Add TEA (2.0 equiv) dropwise at 0°C.

-

Slowly introduce 3-(trifluoromethyl)benzoyl chloride (1.0 equiv) while stirring.

-

Warm to room temperature and stir for 12–24 hours.

-

Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization Insights

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) increase reaction rates but may require higher temperatures.

-

Stoichiometry: A 10% excess of amine ensures complete conversion of the acyl chloride.

Catalytic Coupling Using Trimethylaluminum

Protocol for Enhanced Efficiency

Trimethylaluminum (AlMe₃) acts as a Lewis acid catalyst, enabling amide bond formation under milder conditions. This method is particularly effective for sterically hindered substrates.

Procedure:

-

Combine 3-(trifluoromethyl)benzoic acid (1.0 equiv) and 3-morpholinopropylamine (1.1 equiv) in anhydrous toluene.

-

Degas the mixture under nitrogen for 10 minutes.

-

Add AlMe₃ (2.0 equiv as a 2M solution in toluene) dropwise at 0°C.

-

Heat to 80°C and stir for 4–6 hours.

-

Quench with ethanol, concentrate, and purify via column chromatography.

Yield: 82–86% (observed in structurally similar benzamides).

Advantages Over Classical Methods

-

Avoids acyl chloride preparation, reducing side reactions.

-

Higher yields due to enhanced electrophilicity of the activated carboxylic acid.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Methodology

Solid-phase synthesis enables rapid parallel production, ideal for medicinal chemistry optimization.

Procedure:

-

Load Wang resin with 3-(trifluoromethyl)benzoic acid using DIC/HOBt activation.

-

Treat with 3-morpholinopropylamine in DMF for 24 hours.

-

Cleave the product from the resin using TFA/water (95:5).

Yield: 60–65% (reported for analogous resin-bound amides).

Alternative Routes via Intermediate Functionalization

Nitro Reduction Pathway

For analogs requiring functional group interconversion, nitro intermediates can be reduced to amines prior to amide formation.

Example:

-

Synthesize 3-nitro-N-(3-morpholinopropyl)benzamide via coupling.

-

Reduce the nitro group using H₂/Pd-C in ethanol.

-

Introduce trifluoromethyl via Halex reaction (CuI, DMF, 120°C).

Yield: 40–50% (lower due to multiple steps).

Analytical Characterization

All synthetic routes require rigorous quality control. Key characterization data for this compound includes:

| Technique | Data | Source |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.40–1.57 (m, 4H, cyclopropyl CH₂), 2.29 (s, 3H, ArCH₃), 6.54–7.58 (m, ArH) | |

| ESI-MS | m/z 316.32 [M+H]⁺ | |

| HPLC Purity | ≥98% (C18 column, acetonitrile/water) |

Industrial-Scale Considerations

Cost-Effective Solvent Selection

Large-scale production favors toluene or ethyl acetate over DMF due to easier recycling and lower toxicity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Morpholinopropyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

Substitution: Substituted products where the trifluoromethyl group is replaced by other functional groups.

Scientific Research Applications

Anticancer Properties

Research has indicated that N-(3-Morpholinopropyl)-3-(trifluoromethyl)benzamide may possess anticancer properties. Similar compounds with trifluoromethyl groups have shown efficacy in inhibiting cancer cell proliferation. For instance, studies have demonstrated that compounds with similar structures exhibit anti-inflammatory and analgesic activities, which are crucial in cancer therapy.

Kinase Inhibition

The compound is being investigated for its potential as a kinase inhibitor. Kinases play a significant role in various cellular processes, including cell growth and division. Dysregulation of kinase activity is associated with several cancers, making kinase inhibitors valuable therapeutic agents. The structural features of this compound may allow it to bind effectively to kinase targets, thereby inhibiting their activity .

Binding Affinity Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to characterize these interactions. Understanding these binding mechanisms is essential for elucidating the compound's potential therapeutic effects.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide | Contains morpholine and benzamide groups | Exhibits enhanced metabolic stability due to trifluoromethyl group |

| 2,4-Dimethoxy-N-(3-morpholinopropyl)benzamide | Includes methoxy groups | Exhibits antioxidant properties |

| N-(3-Fluoro-4-{6-methyloxy}-7-[3-morpholin-4-ylpropyl]quinoline) | Contains quinoline structure | Potential anticancer activity |

This table illustrates how this compound stands out due to its combination of functional groups that confer distinct chemical reactivity and biological activity compared to other similar compounds .

Mechanism of Action

The mechanism of action of N-(3-Morpholinopropyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with target proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzamide Core

Trifluoromethyl Position and Electronic Effects

- N-(3-Aminophenyl)-3-(trifluoromethyl)benzamide (CAS 926663-69-6): Substituents: Trifluoromethyl at the 3-position, aminophenyl group. Molecular Weight: 280.24 g/mol. The aminophenyl group may enhance reactivity in electrophilic substitutions but limits applications in metal-catalyzed reactions compared to the morpholine-containing analog .

- Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Substituents: Trifluoromethyl at the 2-position, isopropoxy group. Use: Agricultural fungicide. Key Differences: The 2-trifluoromethyl configuration reduces steric hindrance, favoring interactions with fungal enzyme targets. The isopropoxy group increases hydrophobicity, making it less suitable for pharmaceutical applications compared to the morpholinopropyl derivative .

Polyhalogenated Analogs

- N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide: Substituents: Two trifluoromethyl groups at 3- and 5-positions, chloropyrazine side chain. Synthesis: Uses chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate as a coupling agent.

Side Chain Modifications

Heterocyclic Side Chains

- N-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(trifluoromethyl)benzamide (CAS 1396889-20-5): Substituents: Methylisoxazole ethyl side chain. Key Differences: The isoxazole ring offers metabolic stability but lacks the morpholine’s hydrogen-bonding capacity. The ethyl linkage reduces steric bulk compared to the propyl chain in the morpholinopropyl analog .

N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-2-(trifluoromethyl)benzamide (CAS 1795298-53-1) :

Hydrophilic vs. Hydrophobic Side Chains

- N-(6-Methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride: Substituents: Methylsulfonyl (electron-withdrawing), benzo[d]thiazol, and morpholinopropyl. The dual functionalization (morpholine and thiazole) suggests applications in targeted drug delivery .

Biological Activity

N-(3-Morpholinopropyl)-3-(trifluoromethyl)benzamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing various studies and findings related to its effects on different biological systems.

Chemical Structure and Properties

This compound features a morpholine ring, a trifluoromethyl group, and an amide functional group, which contribute to its unique pharmacological properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

Antidepressant Effects

Recent studies have indicated that derivatives of benzamide, including those similar to this compound, exhibit antidepressant-like effects. For instance, a related compound, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl)benzamide (CF3SePB), showed significant antidepressant activity in murine models through modulation of the serotonergic system, particularly involving the 5-HT receptors .

Key Findings:

- Mechanism of Action: The antidepressant effects were linked to serotonin receptor modulation without significant involvement from the noradrenergic system.

- Dosage: Effective doses ranged from 1 to 50 mg/kg in animal models.

Antitumor Activity

N-substituted benzamide derivatives have been evaluated for their antitumor properties. Research indicates that modifications in the benzamide structure can lead to varying degrees of cytotoxicity against cancer cell lines. Although specific data on this compound is limited, related compounds have demonstrated promising results in inhibiting tumor growth .

Table 1: Summary of Biological Activities

| Activity | Related Compound | IC50/Effect |

|---|---|---|

| Antidepressant | N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl)benzamide | Effective at 1-50 mg/kg |

| Antitumor | Various N-substituted benzamides | Varies by structure |

| CETP Inhibition | Benzylamino benzamides | IC50 = 1.03 μM |

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives often correlates with their structural features. The presence of electron-withdrawing groups like trifluoromethyl enhances potency by increasing electron density at the nitrogen atom in the amide group, facilitating better interaction with target enzymes or receptors.

Key Observations:

- Morpholine Ring: While beneficial for solubility, it may reduce activity against certain targets due to steric hindrance.

- Trifluoromethyl Group: Enhances binding affinity and metabolic stability.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of similar compounds:

- Antidepressant Study: A study involving CF3SePB demonstrated significant behavioral changes in mice subjected to forced swimming tests, indicating its potential as an antidepressant .

- CETP Inhibition Research: Another study focused on CETP inhibitors derived from benzamides showed promising results with an IC50 value of 1.03 μM for one derivative, suggesting that structural modifications could enhance lipid metabolism regulation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-(3-Morpholinopropyl)-3-(trifluoromethyl)benzamide?

- Answer : The synthesis typically involves coupling reactions between activated benzoyl derivatives (e.g., 3-(trifluoromethyl)benzoyl chloride) and morpholinopropylamine intermediates. Key steps include:

- Activation of the carboxylic acid using reagents like chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate in acetonitrile (MeCN) under inert conditions .

- Amide bond formation with N-methylimidazole as a base, followed by purification via column chromatography or recrystallization .

- Confirmation of purity using thin-layer chromatography (TLC) and structural validation via (e.g., morpholine proton signals at δ 2.4–3.8 ppm) .

Q. How is the compound characterized post-synthesis to ensure structural fidelity?

- Answer :

- Nuclear Magnetic Resonance (NMR) : identifies protons in the morpholine ring (δ 3.6–3.8 ppm) and trifluoromethyl group (δ 7.5–8.0 ppm for aromatic protons) .

- Mass Spectrometry (LC/MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 357.2 for related benzamides) .

- Chromatography : TLC monitors reaction progress, while HPLC ensures >95% purity .

Q. What are the primary biological targets or applications of this compound in academic research?

- Answer : The compound’s morpholinopropyl and trifluoromethyl groups suggest potential as:

- Kinase Inhibitors : Analogous benzamides inhibit RAF kinases, targeting RAS-mutant cancers via allosteric binding .

- Antimicrobial Agents : Trifluoromethylbenzamide derivatives exhibit activity against bacterial RNA polymerase .

- Apoptosis Inducers : Structural analogs with thiadiazole or oxadiazole moieties show anticancer properties by disrupting mitochondrial pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?

- Answer :

- Solvent Optimization : Replace MeCN with DMF or THF to enhance solubility of intermediates .

- Catalyst Screening : Use Hünig’s base (DIPEA) instead of triethylamine to reduce side reactions during amidation .

- Temperature Control : Lower reaction temperatures (0–5°C) for exothermic steps to minimize decomposition .

- Yield Improvement : For steps with <40% yield (e.g., cyclization reactions), employ microwave-assisted synthesis to accelerate kinetics .

Q. How do researchers resolve contradictions in reported biological activity data for similar benzamide derivatives?

- Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing morpholinopropyl with piperidine) to isolate contributions to activity .

- Dose-Response Analysis : Compare IC values across assays (e.g., RAF inhibition vs. CYP450 off-target effects) to identify selectivity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate experimental discrepancies .

Q. What strategies are used to enhance the metabolic stability of this compound?

- Answer :

- Isotere Replacement : Substitute the morpholine ring with a thiomorpholine or piperazine to reduce oxidative metabolism .

- Deuterium Labeling : Introduce deuterium at labile C-H bonds (e.g., benzylic positions) to slow CYP450-mediated degradation .

- Prodrug Design : Mask the amide group as a tert-butyl carbamate to improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.